Benzo(f)quinoline-7,8-diol, 7,8,9,10-tetrahydro-, diacetate (ester), trans-
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Overview
Description
Benzo(f)quinoline-7,8-diol, 7,8,9,10-tetrahydro-, diacetate (ester), trans- is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with additional hydroxyl and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(f)quinoline-7,8-diol, 7,8,9,10-tetrahydro-, diacetate (ester), trans- typically involves multi-step organic reactions. One common method includes the catalytic condensation of primary amines with acetylene in the presence of metal salts such as copper, mercury, or silver . This reaction forms the quinoline core, which is then further modified to introduce the hydroxyl and acetate groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzo(f)quinoline-7,8-diol, 7,8,9,10-tetrahydro-, diacetate (ester), trans- undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form epoxides or hydroxyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as epoxides, hydroxylated compounds, and halogenated derivatives.
Scientific Research Applications
Benzo(f)quinoline-7,8-diol, 7,8,9,10-tetrahydro-, diacetate (ester), trans- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of Benzo(f)quinoline-7,8-diol, 7,8,9,10-tetrahydro-, diacetate (ester), trans- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide: A metabolite of benzo(a)pyrene with similar structural features.
Benzo(f)quinoline: The parent compound without the additional hydroxyl and acetate groups.
ANTI-BENZO(F)QUINOLINE-7,8-DIOL-9,10-EPOXIDE-N-OXIDE: Another derivative with different functional groups.
Uniqueness
Benzo(f)quinoline-7,8-diol, 7,8,9,10-tetrahydro-, diacetate (ester), trans- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
103620-21-9 |
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Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
[(7S,8S)-7-acetyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate |
InChI |
InChI=1S/C17H17NO4/c1-10(19)21-16-8-6-12-13-4-3-9-18-15(13)7-5-14(12)17(16)22-11(2)20/h3-5,7,9,16-17H,6,8H2,1-2H3/t16-,17-/m0/s1 |
InChI Key |
SAEZRKSVGWHJQD-IRXDYDNUSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CCC2=C([C@@H]1OC(=O)C)C=CC3=C2C=CC=N3 |
Canonical SMILES |
CC(=O)OC1CCC2=C(C1OC(=O)C)C=CC3=C2C=CC=N3 |
Origin of Product |
United States |
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